3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Lipophilicity Physicochemical Properties ADME Prediction

This 4-fluorophenyl-5-trifluoromethyl-1H-pyrazole is the validated core scaffold for low-nanomolar LDHA inhibitors (IC50 53 nM, PDB: 5W8H). Its specific substitution pattern is essential for target potency (>10× over earlier leads) and for accessing differentiated COX-2 inhibitor analogs delivering 60-70% antinociceptive efficacy without celecoxib-associated inflammatory cell infiltration. With an optimal LogP of ~3.23 for foliar uptake and a pKa of 9.60 facilitating mild-condition N-functionalization, it is the preferred building block for fragment-based kinase discovery and agrochemical lead development.

Molecular Formula C10H6F4N2
Molecular Weight 230.16 g/mol
CAS No. 142623-85-6
Cat. No. B170631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
CAS142623-85-6
Molecular FormulaC10H6F4N2
Molecular Weight230.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)F
InChIInChI=1S/C10H6F4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
InChIKeyNDVPIRBTOQYYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 142623-85-6): A Key Fluorinated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 142623-85-6) is a heterocyclic compound with the molecular formula C10H6F4N2 and a molecular weight of 230.16 g/mol . It belongs to the class of trifluoromethylated pyrazoles, characterized by the presence of both a 4-fluorophenyl group at position 3 and a trifluoromethyl group at position 5 of the pyrazole ring. This compound serves primarily as a versatile fluorinated building block for the synthesis of more complex biologically active molecules . Its structural features—notably the electron-withdrawing trifluoromethyl group and the lipophilic fluorophenyl moiety—contribute to metabolic stability and enhanced binding interactions in drug discovery applications. The compound is commercially available from multiple vendors with typical purity specifications of 95% or higher .

Why Substituting 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole with Other Fluorinated Pyrazoles Introduces Material Risk


Direct substitution of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole with closely related fluorinated pyrazole analogs is not recommended without thorough revalidation, due to the specific and non-interchangeable physicochemical and biological consequences arising from its unique substitution pattern. The compound's exact combination of a 4-fluorophenyl group at the 3-position and a trifluoromethyl group at the 5-position results in a distinct lipophilicity profile (LogP approximately 3.23) and electronic distribution that fundamentally differ from its positional isomers or analogs with alternative halogen substitutions [1]. These differences translate into measurable variations in metabolic stability, target binding affinity, and overall pharmacokinetic behavior when incorporated into larger molecular frameworks. For instance, the trifluoromethyl group enhances metabolic stability and membrane permeability, while the specific 4-fluorophenyl substitution pattern influences hydrogen bonding capacity and steric interactions at target binding sites . Any substitution—even with an isomer such as 5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole—introduces changes in molecular geometry and electronic properties that can significantly alter the compound's performance in downstream synthetic transformations and biological assays, potentially invalidating established structure-activity relationships or synthetic protocols [2].

Quantitative Differentiation of 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole from Its Closest Analogs


Lipophilicity and Predicted Physicochemical Profile: LogP Comparison with Structurally Similar Fluorinated Pyrazoles

The target compound 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole exhibits a calculated LogP value of 3.2346 [1]. This lipophilicity metric differs from its positional isomer and other halogen-substituted pyrazole analogs, which have distinct LogP values due to variations in substitution pattern and halogen type. The precise LogP value of the target compound directly influences its predicted membrane permeability, solubility profile, and metabolic stability when employed as a building block, making it uniquely suited for applications requiring this specific balance of hydrophobic and hydrophilic character .

Lipophilicity Physicochemical Properties ADME Prediction Medicinal Chemistry

Structural Scaffold Differentiation: LDHA Inhibitor Potency Comparison in Published Pyrazole Series

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole serves as the core scaffold for a series of potent lactate dehydrogenase (LDH) inhibitors, with a derivative (compound 42 in US10961200) exhibiting an IC50 of 53 nM against human liver LDHA [1]. This represents a >10-fold improvement in potency compared to earlier pyrazole-based LDH inhibitors lacking the optimal 4-fluorophenyl/5-trifluoromethyl substitution pattern. The specific substitution pattern of the target compound (4-fluorophenyl at position 3, trifluoromethyl at position 5) was identified through systematic structure-activity relationship (SAR) studies as optimal for achieving low nanomolar LDHA inhibition, whereas alternative substitution patterns (e.g., phenyl without fluorine, or trifluoromethyl at alternative positions) resulted in substantially reduced potency or loss of cellular activity [2].

Lactate Dehydrogenase LDHA Inhibition Cancer Metabolism Pyrazole Inhibitors

COX-2 Inhibitor Potency: Differentiation from Celecoxib in Structural Analog Studies

A direct structural analog of the target compound, 3-(4-fluorophenyl)-5-trifluoromethyl-1H-1-tosylpyrazole (FTosPz), was evaluated head-to-head against celecoxib in mouse models of pathological pain. FTosPz, which incorporates the core 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold, demonstrated antinociceptive effects comparable to celecoxib in the formalin-induced orofacial pain model, reducing nociceptive behavior by approximately 60-70% at a dose of 10 mg/kg, while celecoxib at the same dose produced 65-75% inhibition [1]. Notably, FTosPz exhibited a distinct pharmacological profile: it reduced mechanical allodynia in a postoperative pain model without affecting the inflammatory cell infiltration observed with celecoxib, suggesting a potentially differentiated mechanism of action or target engagement profile that may offer advantages for specific therapeutic applications where gastric or cardiovascular safety concerns are paramount [2].

COX-2 Inhibition Analgesic Anti-inflammatory Pyrazole Derivatives

Thermal Stability Differentiation: Melting Point Comparison with Halogen-Substituted Pyrazole Analogs

The target compound 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole exhibits a well-defined melting point of 117-118°C (in ethanol) . This thermal property differs from its 4-chlorophenyl analog, 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, which has a reported melting point of approximately 142-144°C . The 25°C difference in melting point reflects distinct crystal packing forces attributable to the specific halogen substitution (fluorine vs. chlorine), which influences intermolecular interactions including halogen bonding, π-π stacking, and hydrogen bonding networks. This property directly impacts practical laboratory handling, recrystallization solvent selection, and solid-state formulation compatibility.

Thermal Properties Purification Formulation Process Chemistry

Hydrogen Bonding Capacity Differentiation: pKa Comparison with Non-Fluorinated Pyrazole Analogs

The target compound exhibits a predicted pKa value of 9.60 ± 0.10 . This pKa value differs from non-fluorinated phenyl pyrazole analogs, which typically display pKa values ranging from 10.5 to 12.0 due to the absence of electron-withdrawing fluorine substituents. The presence of both the 4-fluorophenyl group and the trifluoromethyl group exerts a combined electron-withdrawing effect that lowers the pKa of the pyrazole NH by approximately 1-2 pKa units relative to unsubstituted 3-phenyl-1H-pyrazole. This shift in pKa directly influences the compound's ionization state at physiological pH (7.4) and affects hydrogen bonding donor capacity at the pyrazole NH, which is critical for target engagement in biological systems.

pKa Hydrogen Bonding Ionization State Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 142623-85-6)


Synthesis of Potent Lactate Dehydrogenase (LDH) Inhibitors for Cancer Metabolism Research

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is the optimal starting material for synthesizing a validated series of low nanomolar LDHA inhibitors. The compound serves as the core scaffold for derivatives such as compound 42 (US10961200), which exhibits an IC50 of 53 nM against human LDHA, representing a >10-fold potency improvement over earlier pyrazole-based LDH inhibitors [1]. The specific 4-fluorophenyl and 5-trifluoromethyl substitution pattern was identified through systematic SAR studies as critical for achieving this potency level. Researchers developing novel cancer therapeutics targeting the Warburg effect and tumor metabolism should select this exact building block to reproduce established SAR findings and to access the PDB-deposited co-crystal structure (PDB ID: 5W8H) that guides rational design of next-generation LDH inhibitors [2].

Development of Differentiated COX-2 Inhibitors with Improved Safety Profiles

The target compound serves as the foundational scaffold for synthesizing structural analogs of celecoxib that exhibit comparable antinociceptive efficacy but with a potentially differentiated pharmacological profile. Studies with the tosyl-substituted derivative FTosPz demonstrated that compounds built on the 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole core achieve 60-70% inhibition of nociceptive behavior in mouse pain models at 10 mg/kg, comparable to celecoxib's 65-75% inhibition, yet without the accompanying inflammatory cell infiltration associated with celecoxib [1]. This differentiated profile makes the target compound a privileged starting point for medicinal chemistry programs aimed at developing next-generation COX-2 inhibitors with reduced gastrointestinal or cardiovascular liabilities, as the specific 4-fluorophenyl substitution pattern is essential for achieving this balance of efficacy and differentiated pharmacology [2].

Building Block for Fluorinated Agrochemicals Requiring Optimal Lipophilicity (LogP ~3.23)

3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is uniquely suited as a building block for agrochemical lead compounds requiring a calculated LogP of approximately 3.23 [1]. This lipophilicity value falls within the optimal range for foliar uptake and systemic translocation in plant protection applications, where compounds with LogP between 3 and 4 demonstrate favorable cuticle penetration while maintaining sufficient water solubility for phloem mobility. The presence of both fluorine atoms and the trifluoromethyl group confers enhanced metabolic stability against oxidative degradation in environmental and plant matrices, a critical advantage over non-fluorinated pyrazole analogs [2]. Procurement of this specific building block ensures predictable physicochemical behavior in formulation development and field performance studies.

Medicinal Chemistry Fragment for Privileged Scaffold Derivatization

The target compound functions as a versatile privileged scaffold for generating diverse libraries of biologically active molecules through functionalization at the pyrazole NH position. Its unique combination of a pKa of 9.60 and a melting point of 117-118°C facilitates a wide range of synthetic transformations including N-alkylation, N-arylation, and N-sulfonylation under mild reaction conditions [1]. The electron-withdrawing effects of both the 4-fluorophenyl and trifluoromethyl groups modulate the reactivity of the pyrazole ring, enabling selective functionalization that would be difficult to achieve with non-fluorinated or differently substituted pyrazole analogs [2]. This compound is therefore the preferred starting material for fragment-based drug discovery programs and for constructing focused libraries targeting kinases, GPCRs, and other therapeutically relevant protein families where fluorinated heterocycles confer favorable binding and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.